molecular formula C14H12N6O3S B2665554 6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide CAS No. 1351588-89-0

6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide

Cat. No.: B2665554
CAS No.: 1351588-89-0
M. Wt: 344.35
InChI Key: HAPGRHYEJHSBIK-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide is a synthetic organic compound that features a pyrazole ring, a sulfamoylphenyl group, and a pyridazine carboxamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.

    Introduction of the sulfamoylphenyl group: This step may involve sulfonation reactions followed by coupling with aniline derivatives.

    Construction of the pyridazine ring: This can be synthesized via condensation reactions involving hydrazine and dicarbonyl compounds.

    Final coupling: The pyrazole and pyridazine intermediates are then coupled under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the sulfamoyl group.

    Reduction: Reduction reactions could target the nitro groups if present or the carbonyl functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1H-pyrazol-1-yl)-N-(4-aminophenyl)pyridazine-3-carboxamide
  • 6-(1H-pyrazol-1-yl)-N-(4-methylphenyl)pyridazine-3-carboxamide

Uniqueness

The presence of the sulfamoyl group in 6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide may confer unique properties such as increased solubility or specific biological activity compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

6-pyrazol-1-yl-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3S/c15-24(22,23)11-4-2-10(3-5-11)17-14(21)12-6-7-13(19-18-12)20-9-1-8-16-20/h1-9H,(H,17,21)(H2,15,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPGRHYEJHSBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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